5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
説明
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c21-16-7-5-14(6-8-16)17(18-19(26)25-20(27-18)22-12-23-25)24-10-9-13-3-1-2-4-15(13)11-24/h1-8,12,17,26H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRCUVAYFFBWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of Tetrahydroisoquinoline Intermediate
The tetrahydroisoquinoline moiety is synthesized via a Pictet-Spengler reaction :
Reagents :
- Phenethylamine (10 mmol)
- Formaldehyde (12 mmol)
- Trifluoroacetic acid (TFA, catalytic)
Procedure :
Introduction of 4-Fluorophenyl Group
A Grignard reaction introduces the fluorinated aryl group:
Reagents :
- Tetrahydroisoquinoline-2-carbaldehyde (5 mmol)
- 4-Fluorobenzylmagnesium bromide (6 mmol)
- Dry THF (20 mL)
Procedure :
Triazolo-Thiazole Ring Formation
The triazolo[3,2-b]thiazole core is constructed via cyclocondensation :
Reagents :
- 5-Amino-1,3-thiazole-4-carboxylic acid (5 mmol)
- Hydrazine hydrate (15 mmol)
- POCl₃ (10 mL)
Procedure :
Final Coupling and Oxidation
The subunits are coupled using Mitsunobu conditions :
Reagents :
- Triphenylphosphine (6 mmol)
- Diethyl azodicarboxylate (DEAD, 6 mmol)
- THF (15 mL)
Procedure :
- The alcohol intermediate (from Step 3.3) is reacted with the tetrahydroisoquinoline-aryl adduct.
- Oxidation with PCC yields the 6-ol group.
Optimization Strategies
Solvent Effects on Cyclization
Comparative studies reveal that DMF outperforms THF in triazolo-thiazole formation:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 100 | 72 |
| THF | 65 | 58 |
| DMSO | 120 | 68 |
Catalytic Approaches
Palladium catalysis enhances coupling efficiency:
- Pd(OAc)₂ (5 mol%) increases yield from 58% to 76% in final coupling.
- Ligand screening shows XPhos provides optimal steric bulk for preventing side reactions.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms:
- Planarity of the triazolo-thiazole system (r.m.s. deviation = 0.035 Å).
- Dihedral angle of 59.3° between tetrahydroisoquinoline and fluorophenyl groups.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | Required per kg Product |
|---|---|---|
| 4-Fluorobenzyl bromide | 320 | 1.2 kg |
| Pd(OAc)₂ | 12,000 | 0.05 kg |
Data derived from.
化学反応の分析
Types of Reactions
5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
科学的研究の応用
5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in advanced materials, such as organic semiconductors or photovoltaic devices.
作用機序
The mechanism of action of 5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity: Fluorinated aromatic groups (e.g., 4-fluorophenyl in the target compound vs. 2,4-difluorophenyl in ) enhance metabolic stability and receptor affinity. The difluorinated analogue shows higher crystallinity, which may improve formulation stability .
Pharmacological Potential: Triazolo-thiadiazoles with methoxyphenylpyrazole substituents () exhibit antifungal activity via 14-α-demethylase inhibition, a mechanism shared with azole drugs. The target compound’s triazolo-thiazole core may offer similar activity but with improved pharmacokinetics due to its fused heterocyclic system. Compounds with piperazine () or tetrahydroisoquinoline moieties show enhanced solubility or blood-brain barrier penetration compared to purely aromatic analogues (e.g., ).
Synthetic and Structural Considerations: The isostructural thiazole-triazole hybrids in demonstrate planar conformations that favor crystallinity, whereas bulkier substituents (e.g., tetrahydroisoquinoline) may introduce steric hindrance, affecting binding kinetics. Molecular docking studies () highlight the importance of substituent positioning for enzyme inhibition, suggesting that the target compound’s tetrahydroisoquinoline group could optimize interactions with hydrophobic binding pockets.
Contradictions and Gaps :
生物活性
5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 868220-31-9) is a complex organic compound with potential pharmaceutical applications. Its unique structure incorporates a triazole and thiazole ring system, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C20H17FN4OS, with a molecular weight of approximately 380.44 g/mol. The chemical structure features a 4-fluorophenyl group linked to a tetrahydroisoquinoline moiety via a methyl bridge and is further substituted by a triazole-thiazole system.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN4OS |
| Molecular Weight | 380.44 g/mol |
| CAS Number | 868220-31-9 |
| SMILES | Fc1ccc(cc1)C(c1sc2n(c1O)ncn2)N1CCc2c(C1)cccc2 |
Antimicrobial Activity
Research indicates that compounds similar to 5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole and triazole are effective against various bacteria and fungi. For instance:
- Staphylococcus aureus : In vitro studies demonstrated that related compounds inhibited the growth of this pathogen.
- Candida albicans : Similar derivatives showed antifungal activity against this yeast.
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing triazole and thiazole moieties. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in various cancer models.
For example, a study highlighted that triazole-thiazole derivatives reduced cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis.
Neuroprotective Effects
The tetrahydroisoquinoline structure is associated with neuroprotective properties. Compounds with this scaffold have been studied for their ability to:
- Protect neurons from oxidative stress.
- Improve cognitive function in animal models of neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole-triazole derivatives against common pathogens. The compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 15 µg/mL against Escherichia coli and Klebsiella pneumoniae .
Study 2: Anticancer Activity
In a preclinical trial involving breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 10 µM. Mechanistic studies suggested that it activated caspase pathways leading to apoptosis.
Q & A
Q. Example Data :
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa | 12.3 µM | |
| Antifungal | C. albicans | 8.5 µg/mL |
Advanced: How can molecular docking elucidate the compound’s mechanism of action?
Answer:
- Target selection : Prioritize receptors/enzymes with structural homology to known targets of triazole-thiazole hybrids (e.g., 14-α-demethylase in fungi, PDB: 3LD6) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with fluorophenyl groups and steric fit of the tetrahydroisoquinoline moiety .
- Validation : Compare binding energies (ΔG) with positive controls (e.g., fluconazole for antifungal activity) .
Advanced: How to resolve contradictions in reported biological data across studies?
Answer:
- Variable analysis : Identify differences in assay conditions (e.g., pH, serum content) or cell lines. For example, discrepancies in IC₅₀ values may arise from ATP levels in cytotoxicity assays .
- Meta-analysis : Use tools like RevMan to statistically pool data from independent studies, adjusting for covariates (e.g., solvent used, exposure time) .
- Mechanistic follow-up : Validate hypotheses via knock-out models (e.g., CRISPR for target genes) or isotopic tracing .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation of the tetrahydroisoquinoline ring .
- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .
- ADME profiling : Use liver microsomes and hepatocyte models to identify metabolic hotspots .
Q. Example Modifications :
| Modification | Half-life (Rat Plasma) | Bioavailability (%) |
|---|---|---|
| Parent compound | 1.2 h | 18 |
| Acetyl prodrug | 3.8 h | 42 |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core variations : Synthesize analogs with substituted triazoles (e.g., 1,2,3-triazole vs. 1,2,4-triazole) or alternate heterocycles (e.g., pyrazole) .
- Substituent libraries : Test halogen (Cl, Br), alkyl (methyl, ethyl), and aryl (phenyl, naphthyl) groups at the 4-fluorophenyl position .
- Data clustering : Use PCA or hierarchical clustering to group bioactivity profiles and identify critical pharmacophores .
Advanced: What in silico models predict toxicity or off-target effects?
Answer:
- Toxicity prediction : Use ProTox-II or Derek Nexus to assess hepatotoxicity, mutagenicity, and hERG channel inhibition .
- Off-target screening : SwissTargetPrediction or SEA to identify unintended interactions with GPCRs or ion channels .
- Dose optimization : Physiologically based pharmacokinetic (PBPK) modeling to estimate safe dosing ranges .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves to confirm binding to hypothesized targets .
- BRET/FRET : Use biosensors to detect real-time interactions (e.g., ligand-induced receptor dimerization) .
- RNA-seq : Identify downstream gene expression changes post-treatment to infer mechanism .
Advanced: What analytical methods quantify the compound in biological matrices?
Answer:
- LC-MS/MS : Optimize a gradient elution method (C18 column, 0.1% formic acid in H₂O/MeCN) with MRM transitions for quantification in plasma/tissue .
- LOQ/LOD : Validate sensitivity down to 1 ng/mL using spiked calibration curves (r² > 0.99) .
- Stability tests : Assess freeze-thaw cycles, short-term (25°C) and long-term (-80°C) storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
